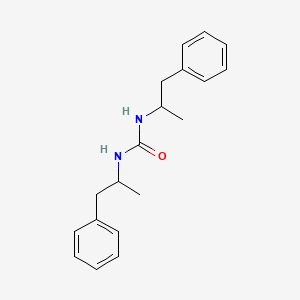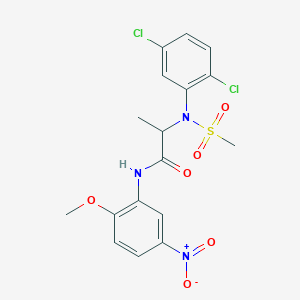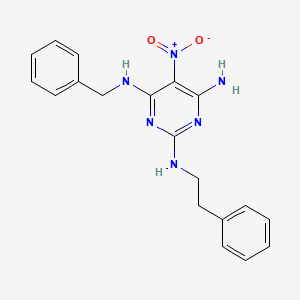
1,3-Bis(1-phenylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-phenylpropan-2-yl)urea is an organic compound with the molecular formula C19H24N2O and a molecular weight of 296.41 g/mol It is known for its unique structure, which includes two phenylpropan-2-yl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(1-phenylpropan-2-yl)urea can be synthesized through the reaction of 1-phenylpropan-2-amine with isocyanates . The reaction typically involves the use of solvents such as dichloromethane or toluene and is carried out under controlled temperature conditions to ensure high yields.
Industrial Production Methods: Industrial production of this compound often involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent . This method is preferred due to its efficiency and the relatively mild reaction conditions required. The reaction is typically conducted in large-scale reactors with continuous monitoring of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(1-phenylpropan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Bis(1-phenylpropan-2-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Bis(1-phenylpropan-2-yl)urea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Similar structure but lacks the propan-2-yl groups, resulting in different chemical and biological properties.
1,3-Bis(1-methyl-2-phenylethyl)urea: Similar structure but with methyl groups instead of propan-2-yl groups, affecting its reactivity and applications.
Uniqueness: The presence of the phenylpropan-2-yl groups in this compound imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-bis(1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C19H24N2O/c1-15(13-17-9-5-3-6-10-17)20-19(22)21-16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H2,20,21,22) |
InChI Key |
ZTPZWUDSURJLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)NC(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[({3-[(2-Hydroxyethyl)amino]propyl}amino)methyl]furan-2-yl}benzoic acid](/img/structure/B12477402.png)

![2-(2,5-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12477406.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B12477437.png)
![2-[(2-Chlorophenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B12477442.png)
![5-bromo-2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477449.png)
![2-(1-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}ethyl)quinazolin-4(3H)-one](/img/structure/B12477450.png)
![1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12477453.png)
![2-{2-[(2-chloroethyl)amino]-1H-benzimidazol-1-yl}-1-(4-fluorophenyl)ethanone](/img/structure/B12477456.png)
![2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B12477457.png)

![4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B12477473.png)
![N-[5-(4-Oxo-2-thioxo-5-thiazolidinylidene)-1,3-pentadien-1-yl]-N-phenylacetamide](/img/structure/B12477476.png)
